6,7-dihydro-1H-indazol-4(5H)-one

Medicinal Chemistry Tautomerism Regioselective Synthesis

6,7-dihydro-1H-indazol-4(5H)-one (also designated 2,5,6,7-tetrahydro-4H-indazol-4-one) is a bicyclic heterocycle comprising a fused cyclohexenone and pyrazole ring. Its molecular weight is 136.15 g/mol (C₇H₈N₂O), and it exhibits a melting point of 229–231 °C with a calculated aqueous solubility of 1.2 g/L at 25 °C.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 912259-10-0
Cat. No. B3043716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dihydro-1H-indazol-4(5H)-one
CAS912259-10-0
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1CC2=C(C=NN2)C(=O)C1
InChIInChI=1S/C7H8N2O/c10-7-3-1-2-6-5(7)4-8-9-6/h4H,1-3H2,(H,8,9)
InChIKeyFUVZDXDCPRQZSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-dihydro-1H-indazol-4(5H)-one (CAS 912259-10-0): A Core Tetrahydroindazolone Scaffold for Kinase, Protease, and Antimicrobial Research


6,7-dihydro-1H-indazol-4(5H)-one (also designated 2,5,6,7-tetrahydro-4H-indazol-4-one) is a bicyclic heterocycle comprising a fused cyclohexenone and pyrazole ring [1]. Its molecular weight is 136.15 g/mol (C₇H₈N₂O), and it exhibits a melting point of 229–231 °C with a calculated aqueous solubility of 1.2 g/L at 25 °C . The compound exists as a tautomeric mixture, a property that directly influences its reactivity and the biological profile of derived inhibitors [2].

Why 6,7-dihydro-1H-indazol-4(5H)-one Cannot Be Replaced by Simpler Indazoles or Other Heterocycles


Generic substitution with unsubstituted indazole, isoxazole, or other fused heterocycles is precluded by the unique tautomeric equilibrium and the precise spatial orientation of the 4-keto group in 6,7-dihydro-1H-indazol-4(5H)-one. This scaffold's ability to adopt multiple tautomeric forms dictates regioselectivity in subsequent derivatization, directly impacting the potency and selectivity of final inhibitors [1]. For instance, while related isoxazole cores are employed in Hsp90 inhibition, the indazol-4-one class yields distinct biological profiles in vitro and in vivo due to differences in binding mode and metabolism [2]. Furthermore, direct comparison of ring-contracted and ring-expanded analogs shows that the six-membered cyclohexenone ring of this core is essential for maintaining nanomolar activity against human neutrophil elastase (HNE), whereas five- and seven-membered variants exhibit altered potency [3].

Quantitative Differentiation of 6,7-dihydro-1H-indazol-4(5H)-one: Evidence-Based Comparison Against Closest Analogs


Tautomeric Equilibrium Determines Regioselectivity and Isomer Ratios in Derivatization

The 1,5,6,7-tetrahydro-4H-indazol-4-one core exists in three possible tautomeric forms: 1H, 2H, and the less stable OH form. DFT calculations at the B3LYP/6-31G** level indicate that the 2H-tautomer is the global minimum, with the 1H-tautomer being 3.01 kcal/mol higher in energy [1]. This equilibrium is not static; it governs the isomer distribution observed during N-alkylation or acylation reactions, where product ratios can be widely unbalanced, directly impacting the biological activity of downstream compounds [2].

Medicinal Chemistry Tautomerism Regioselective Synthesis

Ring Size Determines Potency Against Human Neutrophil Elastase (HNE)

A direct comparative study investigated the effect of ring contraction and expansion on HNE inhibitory activity. The parent 1,5,6,7-tetrahydro-4H-indazol-4-one (six-membered ring) serves as the optimal core for nanomolar potency. When the ring is contracted to a five-membered pyrazolocyclopentanone or expanded to a seven-membered pyrazolocycloheptanone, the resulting derivatives maintain activity but with altered binding characteristics; the most potent compound in the series (compound 8e) was derived from the six-membered core and exhibited an IC50 of 26 nM [1].

Inflammation Serine Protease Inhibition Structure-Activity Relationship

Baseline Scaffold Enables Diverse Pharmacological Profiles Not Achievable with Isoxazole or Other Heterocyclic Cores

While isoxazole-based inhibitors are also clinical-stage Hsp90 inhibitors, indazol-4-one derivatives exhibit distinct in vitro and in vivo biological profiles [1]. Moreover, 6-aminomethyl derivatives of this scaffold have demonstrated selective binding to dopamine D₂ and serotonin 5-HT₂A/₂C receptors, with one compound achieving a Meltzer's ratio characteristic of an atypical antipsychotic profile (specific Ki values not disclosed in abstract) [2]. This is in contrast to simpler indazoles, which lack the 4-keto functionality required for such interactions.

Kinase Inhibition Hsp90 Antipsychotic

Physicochemical Properties Define Handling and Formulation Parameters

The compound exhibits a high melting point of 229–231 °C and a calculated aqueous solubility of 1.2 g/L at 25 °C . In contrast, simpler N-alkylated derivatives (e.g., 1-methyl-6,7-dihydro-1H-indazol-4(5H)-one) typically display lower melting points and altered solubility profiles due to disruption of hydrogen bonding networks . These properties directly influence crystallization, purification, and formulation strategies.

Solubility Stability Process Chemistry

Optimized Application Scenarios for 6,7-dihydro-1H-indazol-4(5H)-one Based on Quantitative Differentiation Evidence


Regioselective Synthesis of Kinase and Protease Inhibitor Libraries

The predictable tautomeric equilibrium of the core enables controlled N-alkylation/acylation, yielding isomerically enriched intermediates for HNE and Hsp90 inhibitor programs. This avoids the need for extensive isomer separation and ensures reproducible SAR data [1].

Development of CNS-Penetrant Atypical Antipsychotics

6-Aminomethyl derivatives derived from this scaffold exhibit balanced binding to D₂ and 5-HT₂A/₂C receptors, achieving a favorable Meltzer's ratio. This makes the core a valuable starting point for designing next-generation antipsychotics with reduced extrapyramidal side effects [1].

Anti-Infective Discovery Targeting Gram-Negative Pathogens and Cyanobacteria

The parent compound and its simple derivatives have demonstrated activity against Pseudomonas aeruginosa (via disruption of chloride transport) and induce lysis of cyanobacterial cells, suggesting utility in developing novel antimicrobial agents and water treatment solutions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-dihydro-1H-indazol-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.